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Compound of Interest

Compound Name: Tenofovir

Cat. No.: B000777

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
formulation, characterization, and evaluation of liposomal and nanoparticle-based delivery
systems for the antiretroviral drug Tenofovir and its prodrugs, Tenofovir Disoproxil Fumarate
(TDF) and Tenofovir Alafenamide (TAF).

Introduction

Tenofovir is a cornerstone in the treatment and prevention of HIV-1 and Hepatitis B virus
(HBV) infections.[1][2] However, its clinical efficacy can be limited by factors such as low oral
bioavailability and potential side effects.[3] Encapsulating Tenofovir within liposomes and
nanoparticles offers a promising strategy to overcome these limitations by enhancing drug
solubility, improving cellular uptake, providing sustained release, and potentially reducing
systemic toxicity.[4][5] This document outlines the key methodologies for developing and
assessing these advanced drug delivery systems.

Data Presentation: Formulation and
Characterization

The following tables summarize quantitative data from various studies on Tenofovir-loaded
liposomes and nanoparticles, providing a comparative overview of their physicochemical
properties.

© 2025 BenchChem. All rights reserved. 1/17 Tech Support


https://www.benchchem.com/product/b000777?utm_src=pdf-interest
https://www.benchchem.com/product/b000777?utm_src=pdf-body
https://www.benchchem.com/product/b000777?utm_src=pdf-body
https://www.benchchem.com/product/b000777?utm_src=pdf-body
https://www.benchchem.com/product/b000777?utm_src=pdf-body
https://dissolutiontech.com/issues/202111/DT202111_A03.pdf
https://pubmed.ncbi.nlm.nih.gov/31629038/
https://dissolutiontech.com/DTresour/200805Articles/DT200805_A01.pdf
https://www.benchchem.com/product/b000777?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9736062/
https://www.mdpi.com/1999-4923/16/1/103
https://www.benchchem.com/product/b000777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Table 1: Characteristics of Tenofovir-Loaded Liposomal Formulations
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Table 2: Characteristics of Tenofovir-Loaded Nanoparticle Formulations
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Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation

and evaluation of Tenofovir-loaded delivery systems.
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Preparation of Tenofovir-Loaded Liposomes (Thin Film
Hydration Method)

This protocol is adapted from methodologies described for preparing multilamellar liposomes.
[1][6][13]

Materials:

Phospholipon 100H (or other suitable phospholipid)

e Cholesterol

o Stearylamine (as a positive charge imparting agent, optional)
e Tenofovir

e Chloroform

e Phosphate Buffered Saline (PBS), pH 7.4

 Rotary evaporator

o Ultrasonicator (optional, for size reduction)

» Ultracentrifuge

Procedure:

e Dissolve the lipids (e.g., Phospholipon 100H and cholesterol, and stearylamine if used) in
chloroform in a round-bottom flask.

e Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on
the flask wall.

o Further dry the lipid film under a stream of nitrogen gas, followed by vacuum drying overnight
to ensure complete removal of the solvent.
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o Hydrate the lipid film with a solution of Tenofovir in PBS (pH 7.4) by rotating the flask at a
temperature above the lipid phase transition temperature.

e The resulting liposomal suspension can be sonicated to reduce the particle size and achieve
a more uniform size distribution.

o Separate the unencapsulated Tenofovir by ultracentrifugation. The pellet contains the
Tenofovir-loaded liposomes.

o Resuspend the liposomal pellet in fresh PBS for further analysis.

Preparation of Tenofovir-Loaded PLGA Nanoparticles
(Emulsification-Solvent Evaporation Method)

This protocol is based on the double emulsion solvent evaporation technique, suitable for
encapsulating hydrophilic drugs like Tenofovir.[2][7]

Materials:

o Poly(lactic-co-glycolic acid) (PLGA)

» Tenofovir Disoproxil Fumarate (TDF)

¢ Dichloromethane (DCM) or Ethyl Acetate

o Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
» Deionized water

e Homogenizer or sonicator

o Magnetic stirrer

e Centrifuge

Procedure:

e Dissolve TDF in a small volume of deionized water to form the inner agueous phase (W1).
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e Dissolve PLGA in a water-immiscible organic solvent like DCM to form the organic phase

(O).

e Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a high-
speed homogenizer or sonicator to form a primary water-in-oil (W/O) emulsion.

e Add the primary emulsion to an aqueous solution of PVA (the external agueous phase, W2)
and homogenize again to form a double water-in-oil-in-water (W/O/W) emulsion.

« Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow
the organic solvent to evaporate.

» Collect the resulting nanopatrticles by centrifugation.

e Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and
unencapsulated drug.

» Lyophilize the final nanoparticle suspension for long-term storage.

Characterization of Nanoparticles and Liposomes

3.3.1. Particle Size and Zeta Potential
e Method: Dynamic Light Scattering (DLS)
e Procedure:
o Dilute the nanoparticle or liposome suspension in deionized water or an appropriate buffer.

o Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a
DLS instrument.

o Measure the zeta potential to determine the surface charge of the particles.
3.3.2. Encapsulation Efficiency and Drug Loading
e Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

e Procedure:
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o Separate the nanoparticles or liposomes from the agueous medium containing
unencapsulated drug by ultracentrifugation.

o Quantify the amount of free Tenofovir in the supernatant using a validated UV-Vis or
HPLC method.[1][13]

o Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following
formulas:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles/Liposomes] x 100

In Vitro Drug Release Study (Dialysis Bag Method)

This protocol is a common method for assessing the in vitro release profile of drugs from
nanoformulations.[10]

Materials:

Tenofovir-loaded nanoparticles/liposomes

Dialysis membrane tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

Release medium (e.g., PBS, pH 7.4)

Shaking water bath or orbital shaker

UV-Vis spectrophotometer or HPLC system
Procedure:
e Hydrate the dialysis membrane tubing according to the manufacturer's instructions.

o Accurately weigh a specific amount of the lyophilized nanopatrticles or liposomes and
disperse them in a known volume of the release medium.

o Transfer the dispersion into the dialysis bag and securely seal both ends.
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» Immerse the dialysis bag in a larger volume of the release medium (the receptor
compartment) to ensure sink conditions.

» Place the setup in a shaking water bath maintained at 37°C.

o At predetermined time intervals, withdraw a sample from the receptor compartment and
replace it with an equal volume of fresh release medium.

e Analyze the concentration of Tenofovir in the collected samples using UV-Vis spectroscopy
or HPLC.

» Plot the cumulative percentage of drug released versus time.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the nanoformulations on the metabolic activity of cells, which
Is an indicator of cell viability.[11]

Materials:

o Target cell line (e.g., HeLa, H9, or vaginal epithelial cells)

o 96-well cell culture plates

e Tenofovir nanoformulations and empty (blank) nanoformulations

o Complete cell culture medium

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e DMSO (Dimethyl sulfoxide)

e Microplate reader

Procedure:

e Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treat the cells with various concentrations of the Tenofovir nanoformulations, blank
nanoformulations, and free Tenofovir solution. Include untreated cells as a control.

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable
cells will reduce the yellow MTT to purple formazan crystals.

Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

Cellular Uptake Study

This protocol helps to quantify the internalization of nanoformulations by cells.

Materials:

Target cell line

Fluorescently labeled nanopatrticles (e.g., loaded with Coumarin-6) or a method to quantify
intracellular Tenofovir (e.g., LC-MS/MS)

24-well or 96-well plates
Phosphate Buffered Saline (PBS)
Cell lysis buffer (if quantifying intracellular drug)

Fluorometer, flow cytometer, or confocal microscope

Procedure:

Seed cells in appropriate plates and allow them to attach.

Incubate the cells with the fluorescently labeled nanopatrticles or Tenofovir-loaded
nanoparticles for various time points (e.g., 1, 4, 24 hours).
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 After incubation, wash the cells thoroughly with cold PBS to remove any nanoparticles that
are not internalized.

» For qualitative analysis, visualize the cells using confocal microscopy.

o For quantitative analysis, lyse the cells and measure the fluorescence intensity using a
fluorometer or analyze the cells by flow cytometry.

« If quantifying intracellular Tenofovir, lyse the cells and analyze the lysate using a validated
analytical method.

Antiviral Efficacy Assay (HIV-1 p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants,
which is a direct measure of viral replication. A reduction in p24 levels indicates antiviral activity.

Materials:

e Susceptible target cells (e.g., TZM-bl cells, activated PBMCs)

e HIV-1 viral stock

» Tenofovir nanoformulations, blank nanoformulations, and free Tenofovir
o 96-well plates

e Commercial HIV-1 p24 ELISA kit

e Microplate reader

Procedure:

o Seed the target cells in a 96-well plate.

o Pre-treat the cells with different concentrations of the Tenofovir nanoformulations, blank
nanoformulations, and free Tenofovir for a few hours.

¢ Infect the cells with a known amount of HIV-1.
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o After a few hours of infection, wash the cells to remove the unbound virus and add fresh
medium containing the respective treatments.

 Incubate the plates for several days, collecting the cell culture supernatant at different time
points.

e Quantify the amount of p24 antigen in the collected supernatants using a commercial p24
ELISA kit, following the manufacturer's instructions.

o Determine the concentration of the formulation that inhibits viral replication by 50% (IC50).

Visualizations
Tenofovir's Mechanism of Action

Tenofovir, delivered as a prodrug (TDF or TAF), enters the target cell where it is converted to
its active diphosphate form. This active form then competes with the natural substrate,
deoxyadenosine triphosphate (dATP), for incorporation into the newly forming viral DNA chain
by the HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, halting viral
DNA synthesis.[1][2]
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Caption: Intracellular activation and mechanism of action of Tenofovir.
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Experimental Workflow for Nanoparticle Formulation
and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of

Tenofovir-loaded nanoparticles.

?
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Caption: General workflow for Tenofovir nanoparticle development.

Logical Relationship for Antiviral Efficacy Assessment

This diagram outlines the logical steps to determine the antiviral efficacy of a Tenofovir

nanoformulation.
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Caption: Decision flow for determining antiviral efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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